2-(2-Isopropylphenyl)ethanol

Description

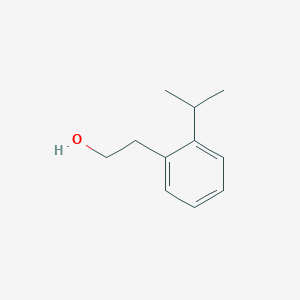

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDISSHWOIDDJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91967-88-3 | |

| Record name | 2-Isopropylphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Isopropylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

2-(2-Isopropylphenyl)ethanol is an aromatic alcohol with the chemical formula C₁₁H₁₆O. Its structure consists of an ethanol group attached to a benzene ring, which is substituted with an isopropyl group at the ortho position. The presence of the hydroxyl group, the aromatic ring, and the bulky, lipophilic isopropyl group dictates its physicochemical behavior, influencing its potential as a synthetic intermediate or a pharmacologically active agent. Due to the limited availability of published data, a predictive approach, grounded in the known properties of analogous molecules, is essential for its initial characterization.

Molecular Structure:

Caption: Chemical structure of 2-(2-Isopropylphenyl)ethanol.

Predicted Physicochemical Properties

The following properties are predicted based on structure-activity relationships and comparison with analogous compounds such as 2-phenylethanol and isopropylbenzene.

Physical State and Appearance

It is predicted that 2-(2-isopropylphenyl)ethanol will be a colorless to pale yellow liquid at room temperature, likely with a characteristic aromatic odor.

Predicted Boiling and Melting Points

The boiling point is expected to be higher than that of 2-phenylethanol (219-221 °C) due to the increased molecular weight and van der Waals forces from the isopropyl group.[1][2] The melting point is predicted to be low, likely below 0 °C, similar to 2-phenylethanol (-27 °C).[1]

Predicted Solubility

The presence of the hydroxyl group suggests some solubility in polar solvents like water and alcohols through hydrogen bonding.[3] However, the bulky and nonpolar isopropylphenyl group will likely render it only slightly soluble in water, while being miscible with many organic solvents.[1][4]

Table 1: Summary of Predicted and Comparative Physicochemical Properties

| Property | Predicted Value for 2-(2-Isopropylphenyl)ethanol | 2-Phenylethanol (for comparison) | Rationale for Prediction |

| Molecular Formula | C₁₁H₁₆O | C₈H₁₀O | Based on chemical structure. |

| Molecular Weight | 164.24 g/mol | 122.16 g/mol [5][6] | Calculated from the molecular formula. |

| Physical State | Liquid | Colorless viscous liquid[4] | The addition of the isopropyl group is unlikely to induce crystallization at room temperature. |

| Boiling Point | > 220 °C | 219-221 °C[1][2] | Increased molecular weight and van der Waals forces. |

| Melting Point | < 0 °C | -27 °C[1] | The bulky isopropyl group may disrupt crystal lattice formation, further lowering the melting point. |

| Water Solubility | Slightly soluble | 2 g/100 mL[1] | The larger hydrophobic isopropylphenyl group will decrease water solubility compared to 2-phenylethanol. |

| logP | > 1.36 | 1.36[6] | The addition of the lipophilic isopropyl group will increase the partition coefficient. |

Experimental Determination of Physicochemical Properties

To validate the predicted values, the following standard experimental protocols are recommended.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.[7][8][9][10]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube with an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[9]

Protocol:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (2-3 mL) of 2-(2-isopropylphenyl)ethanol into a small test tube.

-

Place the sealed capillary tube (sealed end up) inside the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath (e.g., paraffin oil).

-

Heat the bath slowly and stir to ensure even temperature distribution.

-

Observe the capillary. The temperature at which a steady stream of bubbles emerges from the capillary tip is the boiling point.[7]

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point (for solid derivatives)

While 2-(2-isopropylphenyl)ethanol is predicted to be a liquid, this protocol is crucial for characterizing any solid derivatives.

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.[11][12][13] Impurities typically depress the melting point and broaden the melting range.[13]

Protocol:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.[14]

-

Heat the sample, initially at a moderate rate, then slowly (1-2 °C per minute) as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.[11]

Caption: Workflow for Melting Point Determination.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[15]

Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute is then measured.[15]

Protocol:

-

Add an excess amount of 2-(2-isopropylphenyl)ethanol to a known volume of the solvent (e.g., water) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

Allow the undissolved portion to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or chromatography).

-

Calculate the solubility in units such as mg/mL or mol/L.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Phenylethyl Alcohol (CAS 60-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Theoretical calculations of 2-(2-Isopropylphenyl)ethanol molecular orbitals

Computational Characterization of 2-(2-Isopropylphenyl)ethanol: A Guide to Molecular Orbital Analysis

Executive Summary & Theoretical Basis

2-(2-Isopropylphenyl)ethanol (CAS: 64001-15-6) presents a unique challenge in computational chemistry due to the steric interplay between the bulky ortho-isopropyl group and the flexible hydroxyethyl chain. Unlike simple phenethyl alcohol, the isopropyl substituent at the C2 position introduces significant steric hindrance, restricting rotation around the

This guide outlines a rigorous protocol for the theoretical calculation of its molecular orbitals (MOs) using Density Functional Theory (DFT). The focus is on deriving the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity, stability, and spectroscopic properties.

Computational Methodology (Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is based on established benchmarks for ortho-substituted aromatics [1][2].

Software & Functional Selection

-

Software: Gaussian 16 / ORCA 5.0 (recommended for efficiency).

-

Method: DFT (Density Functional Theory).[1][2][3][4][5][6][7]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thermochemistry.

-

Expert Insight: For higher accuracy regarding non-covalent interactions (like the OH···

interaction), use wB97X-D (dispersion-corrected) to prevent artificial repulsion errors common in B3LYP.

-

-

Basis Set: 6-311++G(d,p) .

-

Reasoning: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the oxygen atom, while polarization functions (d,p) account for the anisotropy of the aromatic ring.

-

The Computational Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the experiment, ensuring self-validation at every step.

Figure 1: Self-validating computational workflow. The frequency check is a critical control point to ensure the structure is at a true local minimum.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the primary descriptors of chemical reactivity. For 2-(2-Isopropylphenyl)ethanol, the distribution of these orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack.

Orbital Characterization

-

HOMO (Highest Occupied MO): Typically localized on the aromatic ring and the oxygen lone pairs. It represents the molecule's ability to donate electrons (nucleophilicity).

-

LUMO (Lowest Unoccupied MO): Usually predominantly anti-bonding

character on the benzene ring. It represents the ability to accept electrons (electrophilicity).

Quantitative Reactivity Descriptors

Using Koopmans' theorem approximation, we derive global reactivity indices from the orbital energies (

| Descriptor | Symbol | Formula | Physical Significance |

| Energy Gap | Determines chemical stability. A large gap implies high stability (hard molecule); a small gap implies high reactivity (soft molecule). | ||

| Ionization Potential | Energy required to remove an electron. | ||

| Electron Affinity | Energy released when adding an electron. | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Chemical Softness | Ease of polarization. | ||

| Electronegativity | Power to attract electrons. | ||

| Electrophilicity Index | Global electrophilic power (where |

Structural & Electronic Insights

The Ortho-Effect & Conformational Locking

In 2-(2-Isopropylphenyl)ethanol, the isopropyl group (

-

Prediction: The theoretical calculation will likely show a twisted conformation where the ethanol side chain rotates out of the ring plane to avoid the isopropyl group.

-

Validation: Compare the dihedral angle

against unsubstituted phenethyl alcohol. A deviation >15° confirms steric strain.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting drug-receptor binding.

-

Red Regions (Negative Potential): Localized over the Oxygen atom (H-bond acceptor) and the

-system of the ring. -

Blue Regions (Positive Potential): Localized on the Hydroxyl Hydrogen (H-bond donor) and the isopropyl hydrogens.

Reactivity Logic Diagram

Figure 2: Relationship between FMO energies and chemical stability.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Mishra, S. S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate.[8] Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Isopropylphenyl)ethanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Phenylpropanoid Synthesis

The synthesis of 2-phenylethanol and its derivatives is a cornerstone in the fields of fragrance, pharmaceuticals, and materials science. Among the myriad of synthetic strategies, the Grignard reaction stands out for its reliability and versatility in forming carbon-carbon bonds. This document provides a detailed protocol for the synthesis of a specific substituted phenylethanol, 2-(2-isopropylphenyl)ethanol, a molecule of interest for its potential applications in drug discovery and fine chemical synthesis.

The chosen synthetic route involves a two-step process. First, the formation of a Grignard reagent, 2-isopropylphenylmagnesium bromide, from 2-bromo-isopropylbenzene. Second, the nucleophilic attack of this Grignard reagent on ethylene oxide, followed by an acidic workup to yield the target primary alcohol. This protocol is designed to be a self-validating system, with explanations for each critical step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Scheme

Step 1: Formation of 2-isopropylphenylmagnesium bromide

(Self-generated image, no citation needed)

Step 2: Reaction with Ethylene Oxide and Workup

(Self-generated image, no citation needed)

Causality of Experimental Choices

The success of a Grignard reaction hinges on the meticulous exclusion of water. Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic solvents like water.[1][2] Therefore, all glassware must be rigorously dried, and anhydrous solvents are paramount. Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as their ether oxygens can coordinate with the magnesium atom, stabilizing the Grignard reagent.[3]

The reaction with ethylene oxide proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the strained epoxide ring.[3] This ring-opening reaction results in a two-carbon extension of the Grignard reagent's alkyl/aryl group, leading to a primary alcohol upon protonation.[1]

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Equipment | Purpose |

| 2-bromo-isopropylbenzene | Starting material for Grignard reagent |

| Magnesium turnings | To react with the aryl halide |

| Anhydrous diethyl ether | Solvent for the reaction |

| Iodine crystal | To initiate the Grignard reaction |

| Ethylene oxide (as a solution in an appropriate solvent or condensed gas) | Electrophile for the Grignard reagent |

| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction |

| Anhydrous magnesium sulfate (MgSO₄) | For drying the organic layer |

| Round-bottom flasks | Reaction vessels |

| Reflux condenser | To prevent solvent loss |

| Addition funnel | For controlled addition of reagents |

| Magnetic stirrer and stir bar | For efficient mixing |

| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous conditions |

| Ice bath | For temperature control |

Step-by-Step Methodology

Part 1: Synthesis of 2-isopropylphenylmagnesium bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).

-

Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. In the addition funnel, prepare a solution of 2-bromo-isopropylbenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the 2-bromo-isopropylbenzene solution to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by cloudiness and gentle reflux), add a single crystal of iodine.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining 2-bromo-isopropylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Ethylene Oxide and Work-up

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Addition of Ethylene Oxide: Slowly introduce ethylene oxide (1.1 equivalents) into the cooled Grignard solution. This can be done by bubbling ethylene oxide gas through the solution or by the dropwise addition of a pre-cooled solution of ethylene oxide in anhydrous diethyl ether. The reaction is exothermic, so maintain the temperature below 10°C.

-

Reaction Completion: After the addition of ethylene oxide is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Purification of 2-(2-Isopropylphenyl)ethanol

The crude product can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: This is often the preferred method for purifying liquid alcohols. The crude oil is distilled under reduced pressure to separate the desired product from non-volatile impurities and any remaining starting materials.[4]

-

Column Chromatography: For smaller scale reactions or if distillation is not feasible, purification can be achieved using silica gel column chromatography. A suitable eluent system would typically be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the more polar alcohol product.[5]

Characterization

The identity and purity of the synthesized 2-(2-isopropylphenyl)ethanol can be confirmed by various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule.[8][9][10][11]

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Safety Precautions

-

Grignard Reagents: Are highly flammable and react violently with water. All operations must be conducted under anhydrous conditions and in a well-ventilated fume hood.[1]

-

Diethyl Ether: Is extremely flammable and volatile. Ensure there are no ignition sources nearby.

-

Ethylene Oxide: Is a toxic and flammable gas. It should be handled with extreme care in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 4. chemicalforum.webqc.org [chemicalforum.webqc.org]

- 5. academicjournals.org [academicjournals.org]

- 6. GC--MS analysis reveals production of 2--Phenylethanol from Aspergillus niger endophytic in rose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]

- 9. mdpi.com [mdpi.com]

- 10. Phenethyl alcohol(60-12-8) 1H NMR [m.chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

GC-MS method for the quantification of 2-(2-Isopropylphenyl)ethanol

Application Note: High-Precision Quantification of 2-(2-Isopropylphenyl)ethanol via GC-MS

Introduction & Scientific Rationale

The quantification of 2-(2-Isopropylphenyl)ethanol (CAS: 6386-20-5, also known as o-Cymen-7-ol) is a critical analytical requirement in two distinct fields: the monitoring of trace impurities in the industrial synthesis of Cumene and Betaxolol precursors, and the quality control of floral fragrance formulations.

Structurally, the molecule presents a steric challenge due to the ortho-isopropyl group, which influences both its chromatographic retention and mass spectral fragmentation. Unlike its para-isomer, the ortho substitution creates a "crowded" electronic environment that promotes specific rearrangement ions in the mass source.

Analytical Challenges:

-

Peak Tailing: The free hydroxyl group (-OH) interacts strongly with active silanol sites in GC liners and columns, leading to tailing.

-

Isomeric Resolution: It must be chromatographically resolved from p-cymene-2-ethanol and unsubstituted phenethyl alcohol.

-

Matrix Interference: In synthesis reaction mixtures, the presence of high-concentration precursors (e.g., cumene, benzene) requires a robust selective ion monitoring (SIM) method.

Experimental Protocol

Reagents & Standards

-

Analyte Standard: 2-(2-Isopropylphenyl)ethanol (>98% purity).

-

Internal Standard (ISTD): 2-Phenylethanol-d5 or 1-Octanol (if deuterated analog is unavailable). Rationale: The ISTD must mimic the alcoholic functionality to compensate for injection port discrimination.

-

Solvent: Dichloromethane (DCM) for extraction; Ethyl Acetate for direct dilution.

Sample Preparation Workflow

Method A: Trace Impurity in Aqueous/Reaction Matrix (LLE)

-

Aliquot: Transfer 1.0 mL of sample into a 5 mL centrifuge tube.

-

Spike: Add 50 µL of ISTD solution (100 µg/mL).

-

Extract: Add 1.0 mL of Dichloromethane (DCM). Vortex vigorously for 60 seconds.

-

Separate: Centrifuge at 3000 RPM for 5 minutes.

-

Dry: Transfer the lower organic layer to a vial containing anhydrous Na₂SO₄.

-

Inject: Transfer supernatant to a GC vial with a splitless liner.

Method B: Fragrance Concentrate (Direct Dilution)

-

Dilute: Dilute 50 mg of oil in 10 mL of Ethyl Acetate.

-

Filter: Pass through a 0.2 µm PTFE syringe filter.

-

Inject: Use a high split ratio (50:1) to prevent column overload.

GC-MS Configuration

| Parameter | Setting | Rationale |

| System | Agilent 8890 GC / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |

| Column | DB-WAX Ultra Inert (30m x 0.25mm x 0.25µm) | Critical: The polar PEG phase deactivates the -OH group, ensuring sharp peaks and separating the ortho isomer from non-polar aromatics. |

| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization of the alcohol. |

| Liner | Ultra Inert Splitless with Glass Wool | Glass wool traps non-volatiles; UI deactivation prevents -OH adsorption. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 60°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp separates isomers; high final temp elutes heavy dimers. |

| Transfer Line | 250°C | Prevents condensation before the source. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |

| Acquisition | SIM Mode (See Table Below) | Maximizes sensitivity for trace quantification. |

Mass Spectrometry & Mechanism

To quantify this molecule accurately, one must understand its fragmentation. The ortho-isopropyl group facilitates a unique fragmentation pathway compared to standard phenethyl alcohol.

Fragmentation Pathway (Graphviz)

Figure 1: Proposed EI fragmentation pathway for 2-(2-Isopropylphenyl)ethanol. The formation of the o-isopropylbenzyl cation (m/z 133) is the dominant mechanism.

SIM Parameters for Quantification

| Ion Type | m/z | Dwell (ms) | Purpose |

| Target | 133.1 | 50 | Quantifier. The stable benzylic cation formed by loss of the hydroxymethyl group. |

| Qualifier 1 | 146.1 | 50 | Confirmation (Loss of water). |

| Qualifier 2 | 164.1 | 50 | Molecular ion (Weak, but specific). |

| Qualifier 3 | 91.1 | 50 | General aromatic fragment (Non-specific, check for interference). |

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following criteria based on ICH Q2(R1) guidelines.

Linearity & Range

-

Range: 0.1 ppm to 100 ppm.

-

Criterion: R² > 0.995.[1]

-

Procedure: Prepare 6 calibration points (0.1, 0.5, 1, 10, 50, 100 ppm) in DCM. Plot the ratio of Area (133) / Area (ISTD) vs. Concentration.

Precision & Accuracy

-

Spike Recovery: Spike a blank matrix (e.g., water or hexane) at 10 ppm.

-

Acceptance: Recovery must be 85–115%.

-

RSD: < 5% for n=6 injections.

System Suitability Test (SST)

Before every run, inject a 5 ppm standard.

-

Tailing Factor: Must be < 1.5 (Indicates clean liner/column).

-

S/N Ratio: > 100:1 for m/z 133.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Active silanols in liner or column. | Replace liner with Ultra Inert type; trim 10cm from column inlet. |

| Low Sensitivity | Source contamination or split ratio too high. | Clean ion source; switch to Splitless mode for trace analysis. |

| Ghost Peaks | Carryover from high-conc samples. | Run a solvent blank (DCM) between samples; increase final bake-out temp to 250°C. |

| m/z 133 Ratio Shift | Co-elution with matrix hydrocarbon. | Check m/z 146/133 ratio. If deviant >20%, reduce oven ramp rate to 5°C/min. |

References

-

FDA . (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. U.S. Food and Drug Administration. Link

-

MassBank . (2008).[2] Mass Spectrum of 2-Phenylethanol (Analogue Reference). MassBank Europe.[2] Link

-

Shimadzu . (2020). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Shimadzu Application News. Link

-

PubChem . (2025).[3] Compound Summary: 2-(5-Isopropyl-2-methylphenyl)ethanol (Structural Isomer). National Library of Medicine. Link[3]

Sources

Application Notes & Protocols: Leveraging 2-(2-Isopropylphenyl)ethanol in Modern Organic Synthesis

Introduction: The Versatility of a Substituted Phenylethanol

2-(2-Isopropylphenyl)ethanol is an aromatic alcohol that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a primary alcohol group attached to an ethyl chain on a benzene ring substituted with a sterically bulky isopropyl group at the ortho position, offers a unique combination of reactivity and structural influence. The primary alcohol is a gateway to a multitude of functional group transformations, while the substituted aromatic ring provides a scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of the key synthetic transformations of 2-(2-isopropylphenyl)ethanol. It is designed for researchers, chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, field-tested protocols for its application. The methodologies described herein are designed to be robust and reproducible, forming a foundational toolkit for leveraging this building block in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials.

Chapter 1: Oxidation Pathways—Accessing Aldehydes and Carboxylic Acids

The primary alcohol moiety of 2-(2-isopropylphenyl)ethanol is readily oxidized to afford either the corresponding aldehyde, 2-(2-isopropylphenyl)acetaldehyde, or the carboxylic acid, 2-(2-isopropylphenyl)acetic acid. The choice of oxidant and reaction conditions dictates the outcome, allowing for selective access to either functional group.

Controlled Oxidation to 2-(2-isopropylphenyl)acetaldehyde

Synthesizing the aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC) or conditions like the Swern or Dess-Martin periodinane oxidation are ideal for this transformation. The protocol below details a Swern oxidation, which is highly effective and avoids the use of heavy metals.

Causality of Experimental Choices: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride. The reaction is run at a very low temperature (-78 °C) to ensure the stability of the key intermediate, the alkoxysulfonium salt, thereby preventing side reactions and ensuring high selectivity for the aldehyde. Triethylamine (TEA), a hindered base, is used to deprotonate the intermediate, inducing the elimination that forms the aldehyde and dimethyl sulfide.

Protocol 1: Swern Oxidation of 2-(2-Isopropylphenyl)ethanol

Objective: To synthesize 2-(2-isopropylphenyl)acetaldehyde.

Materials:

-

2-(2-Isopropylphenyl)ethanol

-

Oxalyl chloride (2.0 M solution in Dichloromethane)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (TEA)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel, low-temperature thermometer.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

-

Activation: Add anhydrous DCM (100 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.2 equivalents) via syringe, followed by the dropwise addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes.

-

Alcohol Addition: Dissolve 2-(2-isopropylphenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution over 20 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Reaction: Stir the resulting mixture at -78 °C for 45 minutes.

-

Quenching: Slowly add triethylamine (5.0 equivalents) to the flask. The mixture may become thick. Continue stirring for 20 minutes, then allow the flask to warm to room temperature.

-

Work-up: Add water (50 mL) to quench the reaction. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate).

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-(2-Isopropylphenyl)ethanol |

| Product | 2-(2-isopropylphenyl)acetaldehyde |

| Typical Yield | 85-95% |

| Purity (post-chromatography) | >98% |

| Analytical Data (¹H NMR) | δ ~9.8 (s, 1H, -CHO) |

Workflow Diagram:

Vigorous Oxidation to 2-(2-isopropylphenyl)acetic Acid

To obtain the carboxylic acid, a stronger oxidizing agent is required. Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is a classic and effective method for converting primary alcohols directly to carboxylic acids.

Causality of Experimental Choices: Jones reagent is a powerful, non-selective oxidant. The reaction proceeds through an intermediate aldehyde which is rapidly hydrated in the aqueous acidic medium and then further oxidized to the carboxylic acid. The use of acetone as a co-solvent helps to solubilize the organic starting material in the aqueous environment.

Protocol 2: Jones Oxidation of 2-(2-Isopropylphenyl)ethanol

Objective: To synthesize 2-(2-isopropylphenyl)acetic acid.

Materials:

-

2-(2-Isopropylphenyl)ethanol

-

Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and then diluting with water)

-

Acetone

-

Diethyl ether

-

Sodium bisulfite (NaHSO₃)

-

Anhydrous MgSO₄

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-isopropylphenyl)ethanol (1.0 equivalent) in acetone (50 mL). Cool the flask in an ice bath.

-

Oxidation: Add Jones reagent dropwise from the dropping funnel. The color of the solution will change from orange-red to green. Monitor the reaction by TLC. Continue adding the reagent until a faint orange color persists, indicating a slight excess of the oxidant.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Quenching: Cool the mixture in an ice bath again and quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.

-

Work-up: Remove most of the acetone under reduced pressure. Add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like heptane.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2-(2-Isopropylphenyl)ethanol |

| Product | 2-(2-isopropylphenyl)acetic acid[1] |

| Typical Yield | 75-85% |

| Purity (post-recrystallization) | >99% |

| Analytical Data (IR) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹) |

Chapter 2: Formation of Esters and Ethers

The hydroxyl group is a prime site for forming C-O bonds, leading to two important classes of compounds: esters and ethers.

Fischer Esterification

The classic acid-catalyzed reaction between an alcohol and a carboxylic acid is a reliable method for ester synthesis.[2][3][4]

Causality of Experimental Choices: Fischer esterification is an equilibrium-controlled process.[2] To drive the reaction towards the product, an excess of one reactant (typically the more available one, alcohol or acid) is used, or water is removed as it is formed (e.g., using a Dean-Stark apparatus). A strong acid catalyst, like sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Protocol 3: Synthesis of Ethyl 2-(2-isopropylphenyl)acetate

Objective: To synthesize an ester via Fischer Esterification.

Procedure:

-

Setup: Combine 2-(2-isopropylphenyl)ethanol (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (3-4 drops) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (50 mL) and carefully pour it into a separatory funnel containing a saturated NaHCO₃ solution (50 mL) to neutralize the excess acid.

-

Isolation: Separate the layers. Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude ester by vacuum distillation.

Williamson Ether Synthesis

This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[5]

Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is needed to quantitatively deprotonate the primary alcohol to form the sodium alkoxide. The subsequent reaction is a standard Sₙ2 displacement. A polar aprotic solvent like THF is used to dissolve the alkoxide and facilitate the nucleophilic attack.

Protocol 4: Synthesis of 1-(2-ethoxyethyl)-2-isopropylbenzene

Objective: To synthesize an ether via Williamson Ether Synthesis.

Procedure:

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF (30 mL).

-

Alkoxide Formation: Dissolve 2-(2-isopropylphenyl)ethanol (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the solution and heat the mixture to reflux for 3 hours.

-

Work-up: Cool the reaction to 0 °C and carefully quench with water. Extract the product with diethyl ether (3 x 30 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Chapter 3: Elimination and Dehydration Reactions

Acid-catalyzed dehydration of 2-(2-isopropylphenyl)ethanol leads to the formation of 1-ethenyl-2-isopropylbenzene, a substituted styrene monomer.[6][7]

Causality of Experimental Choices: Strong, non-nucleophilic acids like sulfuric or phosphoric acid are used to protonate the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination can proceed via an E1 or E2 mechanism depending on the substrate and conditions.[7] For a primary alcohol, an E2-like mechanism is often favored at higher temperatures.[6]

Protocol 5: Acid-Catalyzed Dehydration

Objective: To synthesize 1-ethenyl-2-isopropylbenzene.

Procedure:

-

Setup: Place 2-(2-isopropylphenyl)ethanol into a distillation apparatus with a dropping funnel.

-

Reaction: Heat the alcohol to 170-180 °C. Add concentrated sulfuric acid dropwise. The alkene product, being volatile, will distill as it is formed.

-

Purification: Collect the distillate. Wash it with dilute NaOH solution to remove any acidic impurities, followed by water. Dry the organic layer over anhydrous CaCl₂ and redistill to obtain the pure alkene.

Reaction Scheme Diagram:

References

- Biotechnological 2-Phenylethanol Production: Recent Developments - PMC. (n.d.).

- Process for the preparation of 2-phenyl ethanol - Google Patents. (n.d.).

-

Heterogeneous Reactive Extraction for Isopropyl Alcohol Liquid Phase Synthesis: Microkinetics and Equilibria | Request PDF - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

IPA AND ETHANOL IN PHARMACEUTICALS – WHICH IS THE RIGHT CHOICE? - SePro. (2025, May 28). Retrieved February 4, 2026, from [Link]

- Method for synthesizing 2-alkylphenylacetonitrile - Google Patents. (n.d.).

- Separation of ethanol from isopropanol by azeotropic distillation - Google Patents. (n.d.).

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. - ResearchGate. (2025, August 7). Retrieved February 4, 2026, from [Link]

-

Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate - MDPI. (2023, May 17). Retrieved February 4, 2026, from [Link]

-

Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3. (2025, August 5). Retrieved February 4, 2026, from [Link]

-

2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem. (n.d.). Retrieved February 4, 2026, from [Link]

-

Secondary Alcohols as Rechargeable Electrofuels: Electrooxidation of 2-Propanol at Pt Electrodes - JuSER. (n.d.). Retrieved February 4, 2026, from [Link]

-

Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques - MDPI. (2023, August 11). Retrieved February 4, 2026, from [Link]

-

dehydration of alcohols - Chemguide. (n.d.). Retrieved February 4, 2026, from [Link]

- The preparation method and device of 2- isopropyl -2- adamantanol (methyl) acrylate - Google Patents. (n.d.).

-

Ethanol Electro-Oxidation on Catalysts with S-ZrO 2 -Decorated Graphene as Support in Fuel Cell Applications - MDPI. (2022, September 24). Retrieved February 4, 2026, from [Link]

-

esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved February 4, 2026, from [Link]

- Process for preparing phenyl-acetic acid esters - Google Patents. (n.d.).

-

Draw the products of the following intramolecular reactions:e. | Study Prep in Pearson+. (2024, March 21). Retrieved February 4, 2026, from [Link]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

-

(PDF) Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - ResearchGate. (2024, April 9). Retrieved February 4, 2026, from [Link]

-

Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. (n.d.). Retrieved February 4, 2026, from [Link]

-

10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL) - YouTube. (2015, April 2). Retrieved February 4, 2026, from [Link]

-

13.3: Reactions that Form Alcohols - Chemistry LibreTexts. (2016, February 28). Retrieved February 4, 2026, from [Link]

-

Dehydration of Alcohols (Elimination, Forms Alkenes) - YouTube. (2023, January 18). Retrieved February 4, 2026, from [Link]

- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents. (n.d.).

- Process for the etherification of phenols - Google Patents. (n.d.).

-

Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.). Retrieved February 4, 2026, from [Link]

-

Pervaporation Dehydration of Aqueous Ethanol and Isopropanol Mixtures through Alginate/Chitosan Two Ply Composite Membranes Supported by Poly(vinylidene fluoride) Porous Membrane - ResearchGate. (2025, August 10). Retrieved February 4, 2026, from [Link]

-

Dehydration of Alcohols - GCSE Separate Chemistry 1-9 - YouTube. (2021, February 2). Retrieved February 4, 2026, from [Link]

-

Etherification of Ethanol and iso-Propanol with iso-Butylene Over Sulfonic Resin Catalysts of Various Morphology | Request PDF - ResearchGate. (2025, August 6). Retrieved February 4, 2026, from [Link]

-

TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. (2022, September 14). Retrieved February 4, 2026, from [Link]

-

(PDF) 2-(2-Isopropylphenoxy)acetic acid - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. (2023, March 10). Retrieved February 4, 2026, from [Link]

-

Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Application Note: High-Efficiency Esterification Strategies for Sterically Modulated Phenethyl Alcohols

Executive Summary & Substrate Analysis

This guide details the protocol for the esterification of 2-(2-Isopropylphenyl)ethanol , a primary alcohol characterized by significant lipophilicity and distal steric hindrance. While the hydroxyl group is primary (located on the ethyl chain), the ortho-isopropyl moiety on the phenyl ring introduces conformational constraints and solubility characteristics that distinguish it from simple phenethyl alcohol.

Substrate Profile[1][2][3][4]

-

Compound: 2-(2-Isopropylphenyl)ethanol

-

Key Feature: Primary alcohol with ortho-alkyl aryl substitution.

-

Reactivity Challenge: The steric bulk of the isopropyl group is two carbons removed from the reaction center. While it does not block nucleophilic attack, it necessitates specific solvent choices (e.g., DCM or Toluene over Methanol) to ensure solubility of the lipophilic substrate and the resulting ester.

-

Application: Synthesis of fragrance ingredients, prodrug intermediates, and functionalized materials.

Strategic Methodology Selection

To ensure high yield and purity, we present two distinct protocols. The choice depends on the acyl donor (the acid component).

| Feature | Method A: Acyl Chloride / Anhydride | Method B: Steglich Esterification |

| Acyl Donor | Acid Chlorides ( | Free Carboxylic Acids ( |

| Reactivity | Aggressive; Kinetic control. | Mild; Thermodynamic control driven by coupling agent. |

| By-products | Pyridinium salts (easy wash). | Dicyclohexylurea (DCU) (requires filtration). |

| Use Case | Acetates, Benzoates, simple esters.[1] | Complex acids, amino acids, thermally sensitive substrates.[2] |

Workflow Visualization

The following decision tree outlines the operational logic for selecting the correct protocol and executing the workflow.

Figure 1: Decision matrix for esterification protocols based on acyl donor stability.

Detailed Protocols

Method A: Nucleophilic Substitution (Acyl Chloride/Anhydride)

Best for: Synthesis of Acetates, Propionates, and Benzoates.

Mechanism:

This reaction relies on the formation of a highly reactive

Reagents:

-

Substrate: 2-(2-Isopropylphenyl)ethanol (1.0 equiv)

-

Acyl Donor: Acetic Anhydride or Acetyl Chloride (1.2 – 1.5 equiv)

-

Base: Triethylamine (

) or Pyridine (2.0 equiv) -

Catalyst: DMAP (0.05 – 0.1 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 2-(2-Isopropylphenyl)ethanol in anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (or Pyridine) and DMAP. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add the Acyl Chloride/Anhydride. Note: Exothermic reaction.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Quench: Add saturated

solution to quench excess anhydride. -

Workup:

-

Separate organic layer.[3]

-

Wash with 1M HCl (to remove residual pyridine/DMAP).

-

Wash with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Method B: Steglich Esterification

Best for: Coupling with acid-sensitive or high-molecular-weight carboxylic acids.

Mechanism:

DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an

Reagents:

-

Substrate: 2-(2-Isopropylphenyl)ethanol (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: DCC (1.1 – 1.2 equiv)

-

Catalyst: DMAP (0.05 – 0.1 equiv)

-

Solvent: DCM (Anhydrous).

Step-by-Step Protocol:

-

Preparation: Dissolve the Carboxylic Acid and 2-(2-Isopropylphenyl)ethanol in anhydrous DCM under

. -

Activation (Critical Step): Cool the solution to 0°C . Add DCC (dissolved in minimal DCM) dropwise.

-

Why 0°C? To prevent the formation of the

-acylurea side product.[1]

-

-

Reaction: Stir at 0°C for 30 mins, then allow to warm to RT overnight.

-

Filtration: A white precipitate (DCU - Dicyclohexylurea) will form. Filter this off through a Celite pad.

-

Workup: Wash the filtrate with 0.5M HCl, saturated

, and brine. -

Purification: Flash column chromatography is usually required to remove traces of urea.

Mechanistic Visualization (Steglich/DMAP)

Understanding the role of DMAP is vital for troubleshooting low yields.

Figure 2: The catalytic cycle of DMAP preventing side-product formation.

Process Control & Troubleshooting

Quality Control (QC) Markers

-

TLC: The ester will have a significantly higher

value than the starting alcohol due to the loss of the H-bond donor. -

1H NMR: Look for the methylene protons (

) adjacent to the oxygen.-

Starting Material: ~3.8 ppm.

-

Product (Ester): Shifts downfield to ~4.2 – 4.4 ppm.

-

-

IR Spectroscopy: Appearance of the Carbonyl stretch (

) at ~1735–1750 cm⁻¹.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Wet solvent (hydrolysis of reagent). | Distill DCM over |

| Incomplete Reaction | Steric hindrance of the acid partner.[1] | Increase DMAP to 0.2 equiv; Reflux (Method A only). |

| Precipitate in Method A | Pyridinium salts. | Normal. Dissolves during aqueous workup. |

| Urea Contamination (Method B) | DCU solubility. | Cool reaction mixture to -20°C before filtration to crash out DCU. |

References

-

Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

-

DMAP Catalysis: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[7][8] Angewandte Chemie International Edition, 17(8), 569–583. Link

-

General Esterification Protocols: Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

-

Substrate Data: PubChem. (n.d.). 2-(2-Isopropylphenyl)ethanol Compound Summary. Link

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Application of Efficient Catalyst DMAP [en.highfine.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Ester synthesis by acylation [organic-chemistry.org]

- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Synthesis and Evaluation of 2-(2-Isopropylphenyl)ethanol Derivatives: A Detailed Guide for Researchers

Introduction: The Therapeutic Potential of Substituted Phenylethanols

2-Phenylethanol and its derivatives are a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development. These molecules are not only important components of natural fragrances but also exhibit a wide range of biological activities, including antimicrobial and antioxidant properties.[1] The structural versatility of the phenylethanol scaffold allows for the introduction of various substituents on the aromatic ring, providing a powerful tool to modulate their physicochemical properties and biological efficacy.

Of particular interest is the synthesis of ortho-alkyl substituted 2-phenylethanol derivatives, such as 2-(2-isopropylphenyl)ethanol. The introduction of an isopropyl group at the ortho position can significantly influence the molecule's conformation and lipophilicity, which in turn may enhance its interaction with biological targets and improve its therapeutic potential. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(2-isopropylphenyl)ethanol, along with protocols for evaluating its potential biological activities. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into this promising class of compounds.

Strategic Approach to Synthesis: The Grignard Reaction

The synthesis of 2-(2-isopropylphenyl)ethanol can be efficiently achieved through a Grignard reaction, a classic and reliable method for the formation of carbon-carbon bonds.[2][3] This strategy involves the reaction of a Grignard reagent, in this case, 2-isopropylphenylmagnesium bromide, with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring, leading to the opening of the epoxide and the formation of a new carbon-carbon bond. Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol, 2-(2-isopropylphenyl)ethanol.

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high yields obtained. However, meticulous attention to anhydrous reaction conditions is paramount, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of the corresponding alkane and a reduction in the yield of the desired alcohol.

Figure 1: Overall synthetic workflow for 2-(2-isopropylphenyl)ethanol.

Detailed Experimental Protocols

Part 1: Synthesis of 2-(2-Isopropylphenyl)ethanol

This protocol details the preparation of the Grignard reagent followed by its reaction with ethylene oxide.

Materials and Reagents:

-

2-Bromoisopropylbenzene (98%)

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether

-

Ethylene oxide (solution in a suitable solvent or as a gas)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Safety Precautions:

-

Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. All manipulations involving ethylene oxide must be performed in a well-ventilated fume hood. [4]

-

Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous diethyl ether is extremely flammable. No open flames should be present in the laboratory.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol:

-

Preparation of the Grignard Reagent:

-

Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Briefly heat the flask with a heat gun under a stream of inert gas and then allow it to cool to room temperature. This ensures all glassware is completely dry.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 2-bromoisopropylbenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming or sonication may be required.[5]

-

Once the reaction has initiated, add the remaining 2-bromoisopropylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.

-

-

Reaction with Ethylene Oxide:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous diethyl ether dropwise via the dropping funnel. This reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.

-

After the addition of ethylene oxide is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.[6]

-

Continue adding the ammonium chloride solution until the bubbling ceases and two distinct layers are formed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all the organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-(2-isopropylphenyl)ethanol as an oil.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. US6979753B2 - Process for preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 3. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 4. balchem.com [balchem.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. tsijournals.com [tsijournals.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Grignard Reactions for Ortho-Substituted Phenylmagnesium Halides

Welcome to the technical support center for advanced Grignard reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and utilizing ortho-substituted phenylmagnesium halides. The steric hindrance imposed by ortho-substituents presents unique challenges, from reaction initiation to yield optimization. This document provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with an ortho-substituted aryl halide won't start. What's the primary cause?

The most common reason for initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the aryl halide from accessing the reactive Mg(0) metal.[1][2] This issue is magnified with sterically hindered and less reactive ortho-substituted aryl halides. Activation of the magnesium surface is almost always required.

Q2: I'm observing a significant amount of biphenyl byproduct (homocoupling). How can I prevent this?

This byproduct results from the Wurtz coupling reaction, where the formed Grignard reagent (R-MgX) reacts with the starting aryl halide (R-X) to form R-R.[3][4] This side reaction is particularly prevalent with hindered substrates and is accelerated by high local concentrations of the aryl halide and elevated temperatures.[3][5] Key mitigation strategies include slow, dropwise addition of the halide solution and maintaining a low reaction temperature.[6][7]

Q3: My reaction initiates but gives a very low yield of the desired product. What are the likely culprits?

Low yields, assuming successful initiation, typically stem from a combination of factors:

-

Incomplete Reaction: The steric bulk of the ortho-substituent can significantly slow down the rate of Grignard formation.[8][9]

-

Wurtz Coupling: As mentioned above, this is a major pathway that consumes both starting material and the desired Grignard reagent.[4]

-

Protic Impurities: Grignard reagents are extremely strong bases and will be quenched by trace amounts of water, alcohols, or even acidic C-H bonds in the solvent or on the glassware.[2][3] Rigorously anhydrous conditions are non-negotiable.[10][11]

-

Steric Hindrance in the Subsequent Reaction: The ortho-substituted Grignard reagent is itself sterically bulky, which can hinder its ability to attack the electrophile (e.g., a ketone), leading to side reactions like enolization or reduction.[12][13]

Q4: Are there safer solvent alternatives to diethyl ether, and how do they perform?

Yes, tetrahydrofuran (THF) is a common and often superior alternative to diethyl ether. Its higher boiling point allows for a wider operational temperature range, and it is better at solvating and stabilizing the Grignard reagent.[10][14] For industrial applications, toluene is sometimes used due to its higher flash point, but it requires a coordinating co-solvent like THF and can lead to an increase in Wurtz coupling if not carefully controlled.[14][15]

Q5: What are the best alternatives if the direct Grignard formation from my ortho-substituted aryl halide consistently fails?

For particularly challenging substrates, especially those with sensitive functional groups, direct metalation using a Knochel-Hauser base (e.g., TMPMgCl·LiCl) is an excellent alternative.[16] This method involves a direct deprotonation of an acidic aromatic proton, bypassing the need for an oxidative insertion into a carbon-halogen bond. Another powerful technique is the halogen-metal exchange , often using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), which can efficiently generate the desired Grignard reagent from the corresponding aryl bromide or iodide at low temperatures.[17]

Troubleshooting Guides & Protocols

This section provides detailed protocols to overcome the most common hurdles encountered with ortho-substituted phenyl Grignard reagents.

Issue 1: Reaction Initiation Failure

The inability to initiate the reaction is the first major roadblock. The goal is to disrupt the MgO layer and expose the reactive metal surface.

Magnesium metal readily oxidizes in air, forming a tough, unreactive MgO layer. For a reaction to begin, this layer must be breached. Sterically hindered aryl halides have a lower kinetic drive to react, making this initial step the rate-limiting factor.

Caption: Troubleshooting workflow for Grignard initiation failure.

| Activation Method | Reagent/Action | Mechanism | Pros | Cons |

| Iodine (I₂) | 1-2 small crystals | Chemically etches the MgO layer.[1][2] | Simple, provides visual cue (color disappears). | Can promote Wurtz coupling.[10] |

| Entrainment | 1,2-Dibromoethane (DBE) | Reacts to form MgBr₂ and ethene gas, exposing fresh Mg surface.[1][18] | Highly effective; gas evolution confirms activation. | Consumes a small amount of Mg. |

| Mechanical | Vigorous stirring | Physically grinds the turnings, breaking the oxide layer.[19][20] | No chemical activators needed. | Requires a powerful stirrer; can be slow. |

| Chemical (Advanced) | DIBAH | Reduces the MgO layer and scavenges trace water.[21] | Very reliable, allows for low-temperature initiation. | Requires handling of pyrophoric DIBAH. |

-

Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and magnetic stir bar under vacuum. Cool under a positive pressure of argon or nitrogen.[10]

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

Add a small volume of anhydrous THF (enough to cover the magnesium).

-

Using a syringe, add a small amount of 1,2-dibromoethane (approx. 5 mol% relative to Mg).

-

Gently warm the flask or use a sonicator bath. Initiation is confirmed by the gentle bubbling of ethene gas.[1]

-

Once initiation is confirmed, begin the slow addition of your ortho-substituted aryl halide solution.

Issue 2: Low Yield due to Wurtz Coupling

Even with successful initiation, the formation of homocoupled byproduct is the next major challenge, directly impacting yield.

The Wurtz reaction (R-MgX + R-X → R-R + MgX₂) is a bimolecular reaction.[4] Its rate is highly dependent on the concentration of both the Grignard reagent and the unreacted aryl halide. The steric hindrance of the ortho-substituent slows down the desired Grignard formation, allowing more time for the undesired Wurtz coupling to occur, especially at the high-concentration interface where the halide solution is added.

Caption: Competition between Grignard formation and Wurtz coupling.

-

Prepare a solution of your ortho-substituted aryl halide in anhydrous THF. The solution should be relatively dilute (e.g., 0.5 M).

-

Set up the reaction as described in Protocol 1, with activated magnesium in the flask.

-

Ensure the reaction flask is cooled in an ice-water or dry ice/acetone bath to maintain a low internal temperature (e.g., 0-10 °C).

-

Using a syringe pump or a pressure-equalizing dropping funnel, add the aryl halide solution extremely slowly (e.g., over 2-4 hours) to the vigorously stirred magnesium suspension.[3]

-

Maintain the low temperature throughout the addition and for an additional 1-2 hours after the addition is complete to ensure full conversion.

Issue 3: Poor Reactivity & Solubility - The "Turbo-Grignard" Approach

For particularly stubborn cases, enhancing the solubility and reactivity of the organomagnesium species is key. This is achieved by adding lithium chloride (LiCl).

Grignard reagents exist in solution as complex aggregates in equilibrium (the Schlenk equilibrium).[2][22] These aggregates can have low solubility and reactivity. Lithium chloride acts as an aggregate breaker, forming highly soluble and kinetically more active monomeric "R-MgX·LiCl" species, often called "Turbo-Grignard" reagents.[16][23]

| System | Key Component(s) | Primary Advantage | Key Disadvantage | Best For |

| Standard | Diethyl Ether or THF | Readily available, well-understood. | Lower reactivity with hindered substrates. | Simple, unhindered Grignard preparations. |

| Turbo-Grignard | THF, LiCl | High solubility, breaks aggregates, enhances reactivity.[24] | Requires rigorously dry LiCl. | Hindered substrates, functionalized arenes.[23] |

| Alternative | Toluene / THF | Higher flash point, improved safety profile. | Can increase Wurtz coupling, slower reaction.[14][15] | Large-scale reactions where safety is paramount. |

-

Thoroughly dry anhydrous lithium chloride (LiCl, 1.0 equivalent) under high vacuum with gentle heating (e.g., 120 °C) for several hours and store in a desiccator.

-

Set up a flame-dried, three-neck flask under inert atmosphere as previously described.

-

Add magnesium turnings (1.2 eq.) and the dried LiCl (1.0 eq.) to the flask.

-

Add anhydrous THF and initiate the reaction with a small amount of DBE (Protocol 1).

-

Slowly add the solution of your ortho-substituted aryl halide (1.0 eq.) as described in Protocol 2. The presence of LiCl will often facilitate a smoother and more complete conversion.

References

-

Rydén, J., & Levefelt, S. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 11(6), 1133–1136. Retrieved from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Chemistry Stack Exchange. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps. Retrieved from [Link]

-

ResearchGate. (2013). How do Grignard Activating Reagents work?. ResearchGate. Retrieved from [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2009). Formation of phenylmagnesium halides in toluene. Main Group Metal Chemistry, 32(3-4). Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. Retrieved from [Link]

-

National Institutes of Health. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition. Retrieved from [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2009). Formation of phenylmagnesium halides in toluene. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Turbo-Hauser bases. Wikipedia. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

Odinity. (2014). Using the Grignard Reaction to Prepare Triphenylmethanol. Odinity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

-

American Chemical Society. (2012). Strategies To Prepare and Use Functionalized Organometallic Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2012). Strategies To Prepare and Use Functionalized Organometallic Reagents. ResearchGate. Retrieved from [Link]

-

Wiley Online Library. (2020). Suitability of Carbazolyl Hauser and Turbo-Hauser Bases as Magnesium-Based Electrolytes. Chemistry – A European Journal. Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho effect. Wikipedia. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. Retrieved from [Link]

-

ChemRxiv. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Retrieved from [Link]

-

Reddit. (2023). Wurtz coupling. r/Chempros. Retrieved from [Link]

-

Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. adichemistry.com [adichemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ortho effect - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. odinity.com [odinity.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Grignard reagent - Wikipedia [en.wikipedia.org]

- 23. reddit.com [reddit.com]

- 24. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

Identification of byproducts in the synthesis of 2-(2-Isopropylphenyl)ethanol

The following technical guide serves as a support center resource for researchers synthesizing 2-(2-Isopropylphenyl)ethanol (CAS: 91967-88-3). This guide prioritizes the identification of specific byproducts and troubleshooting of synthetic anomalies.

Role: Senior Application Scientist Scope: Impurity Profiling, Troubleshooting, and Analytical Validation.

Executive Summary & Reaction Context

Target Molecule: 2-(2-Isopropylphenyl)ethanol Primary Application: Intermediate for pharmaceutical synthesis (e.g., Betaxolol analogs, fine chemicals). Criticality: The ortho-substitution pattern is sterically congested. Synthetic routes often yield significant regioisomers (para) or elimination products (styrenes) if not strictly controlled.

Common Synthetic Routes[1]

-

Grignard Reaction (High Specificity): Reaction of 2-isopropylphenylmagnesium bromide with ethylene oxide.

-

Pros: High regioselectivity (starts with ortho-bromo precursor).

-

Cons: Susceptible to homocoupling and moisture.

-

-

Friedel-Crafts Alkylation (Industrial/Bulk): Direct hydroxyethylation of cumene.

-

Pros: Low cost.

-

Cons: Significant formation of the para-isomer (2-(4-isopropylphenyl)ethanol).

-

Troubleshooting Guide: Byproduct Identification

Scenario A: "I observe a high-molecular-weight impurity (approx. 238 Da) in my GC-MS."

Diagnosis: Homocoupling (Biaryl Formation)

-

Identity: 2,2'-Diisopropylbiphenyl.[1]

-